5-Isopropyl-2,5-dihydro-1,2,4-triazin-3-amine
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Overview
Description
5-Isopropyl-2,5-dihydro-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with an isopropyl group and an amine group. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 5-Isopropyl-2,5-dihydro-1,2,4-triazin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of isopropylamine with cyanuric chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the substitution reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the need for extensive purification steps.
Chemical Reactions Analysis
5-Isopropyl-2,5-dihydro-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under basic conditions. This leads to the formation of substituted triazine derivatives with diverse functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of substituted triazine derivatives.
Scientific Research Applications
5-Isopropyl-2,5-dihydro-1,2,4-triazin-3-amine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: In biological research, triazine derivatives are investigated for their potential as enzyme inhibitors and antimicrobial agents. This compound serves as a starting point for the synthesis of bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a scaffold for drug development. Triazine-based compounds have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industrial applications, this compound is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific enzymes in plants.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2,5-dihydro-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of its antimicrobial and enzyme inhibitory properties.
Comparison with Similar Compounds
5-Isopropyl-2,5-dihydro-1,2,4-triazin-3-amine can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine:
2,4-Diamino-6-chloro-1,3,5-triazine: This compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
2,4,6-Triamino-1,3,5-triazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazine derivatives.
Properties
Molecular Formula |
C6H12N4 |
---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
5-propan-2-yl-2,5-dihydro-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C6H12N4/c1-4(2)5-3-8-10-6(7)9-5/h3-5H,1-2H3,(H3,7,9,10) |
InChI Key |
PYNGNBKKUQWWTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C=NNC(=N1)N |
Origin of Product |
United States |
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